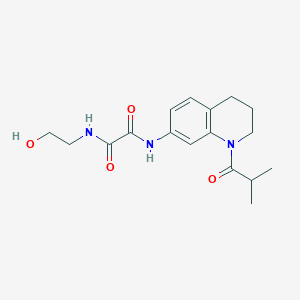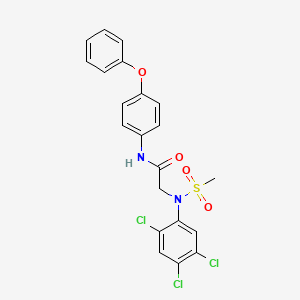
N-(4-phenoxyphenyl)-2-(2,4,5-trichloro-N-methylsulfonylanilino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenoxyphenyl)-2-(2,4,5-trichloro-N-methylsulfonylanilino)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is commonly referred to as PTMA, and it has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a number of different fields.
Wirkmechanismus
The mechanism of action of PTMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antioxidant properties, PTMA has been found to have a number of other biochemical and physiological effects. The compound has been shown to inhibit the activity of certain kinases, including protein kinase C and Akt, which are involved in cell signaling and proliferation. PTMA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PTMA in lab experiments is its specificity. The compound has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, which makes it a valuable tool for studying these processes in isolation. However, one limitation of using PTMA is its potential toxicity. The compound has been found to be cytotoxic at high concentrations, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on PTMA. One area of interest is the development of new derivatives of the compound that may have improved selectivity and reduced toxicity. Another area of research is the identification of new targets for PTMA, which may lead to the discovery of new pathways involved in inflammation and cancer cell growth. Finally, there is a need for further studies to evaluate the safety and efficacy of PTMA in vivo, which will be necessary for the eventual development of the compound as a therapeutic agent.
Synthesemethoden
The synthesis of PTMA involves a multi-step process that begins with the reaction of 4-phenoxyaniline with chloroacetyl chloride to form N-(4-phenoxyphenyl)chloroacetamide. This intermediate is then reacted with 2,4,5-trichloro-N-methylsulfonylaniline to produce PTMA.
Wissenschaftliche Forschungsanwendungen
PTMA has been used in a variety of scientific research applications, including studies of cancer, inflammation, and oxidative stress. The compound has been found to have anti-inflammatory and antioxidant properties, and it has been shown to inhibit the growth of certain types of cancer cells.
Eigenschaften
IUPAC Name |
N-(4-phenoxyphenyl)-2-(2,4,5-trichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O4S/c1-31(28,29)26(20-12-18(23)17(22)11-19(20)24)13-21(27)25-14-7-9-16(10-8-14)30-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWTXEZIMRAMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2957855.png)
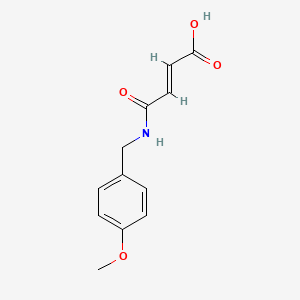
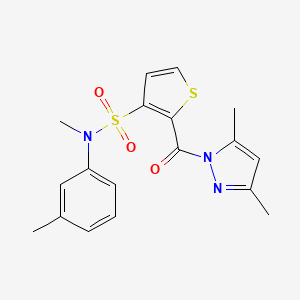
![1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2957862.png)
![N~4~-(3-chloro-4-methylphenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2957863.png)
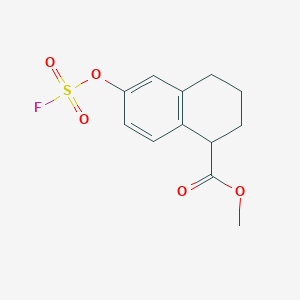


![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2957871.png)
![3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2957872.png)
![[3-(Difluoromethyl)oxetan-3-yl]methanol](/img/structure/B2957873.png)
![Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide](/img/structure/B2957874.png)

